beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
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Overview
Description
Laminarihexaose is a β-D-glucan oligosaccharide composed of six D-glucose residues connected by β(1→3) linkages . It is derived from laminarin, a polysaccharide found in the cell walls of brown algae. Laminarihexaose is known for its high purity and stability, making it valuable in various biochemical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminarihexaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including laminarihexaose. The reaction conditions typically include controlled temperature and pH to ensure selective cleavage of the β(1→3) linkages.
Industrial Production Methods: Industrial production of laminarihexaose involves the extraction of laminarin from brown algae, followed by partial acid hydrolysis. The resulting oligosaccharides are then purified using techniques such as size-fractionation and high-performance liquid chromatography (HPLC) to obtain high-purity laminarihexaose .
Chemical Reactions Analysis
Types of Reactions: Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucanases can break down laminarihexaose into smaller glucose units.
Glycosylation: Laminarihexaose can be used as a glycosyl donor in glycosylation reactions to form glycosidic linkages with other molecules.
Major Products: The major products formed from these reactions include smaller glucose oligosaccharides, aldehyde-containing fragments, and glycosylated compounds .
Scientific Research Applications
Laminarihexaose has a wide range of scientific research applications:
Mechanism of Action
Laminarihexaose exerts its effects through interactions with specific receptors and enzymes. For example, it binds to β-glucan receptors such as Dectin-1 on immune cells, triggering immune responses . The binding involves recognition of the β(1→3) linkages, leading to activation of signaling pathways that enhance immune function . Additionally, laminarihexaose can be hydrolyzed by β-glucanases, releasing glucose units that can be utilized by cells .
Comparison with Similar Compounds
Laminarihexaose is unique among β-glucans due to its specific degree of polymerization (six glucose units) and β(1→3) linkages. Similar compounds include:
Laminarin: A larger β-glucan with a higher degree of polymerization, typically around 25 glucose units.
Curdran: A linear β(1→3)-glucan with minimal branching, isolated from Agrobacterium species.
Schizophyllan: A β(1→3)-glucan with β(1→6) branches, produced by the fungus Schizophyllum commune.
Laminarihexaose’s specific structure allows for distinct interactions with enzymes and receptors, making it valuable for targeted research applications .
Properties
Molecular Formula |
C36H62O31 |
---|---|
Molecular Weight |
990.9 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)19(49)20(50)32(58-7)64-27-15(45)9(3-39)60-34(22(27)52)66-29-17(47)11(5-41)62-36(24(29)54)67-30-18(48)12(6-42)61-35(25(30)55)65-28-16(46)10(4-40)59-33(23(28)53)63-26-14(44)8(2-38)57-31(56)21(26)51/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31?,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
IJPVERCOVSUXRV-SWOKYYHISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](OC([C@@H]6O)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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